3-benzyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
Overview
Description
3-benzyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core, which is a fused ring system consisting of a benzene ring and a pyrone ring, substituted with various functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for synthesizing complex molecules.
Another approach involves the use of 2-naphthol as a starting material. 2-naphthol is an electron-rich aromatic compound that can undergo various organic transformations to form the desired chromen-2-one derivative . The reaction conditions often include the use of catalysts such as copper sulfate and sodium ascorbate in a solvent mixture of tetrahydrofuran and water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
3-benzyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new drugs targeting various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler chromen-2-one derivative with known anticoagulant properties.
Warfarin: A well-known anticoagulant drug that is structurally related to coumarin.
Xanthone: Another fused ring system with diverse biological activities.
Uniqueness
3-benzyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthyl group and the benzyl substitution enhances its potential for interacting with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-benzyl-4-methyl-7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O4/c1-19-25-14-13-24(17-28(25)33-29(31)26(19)15-20-7-3-2-4-8-20)32-18-27(30)23-12-11-21-9-5-6-10-22(21)16-23/h2-14,16-17H,15,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSOHLAOGLNKGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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